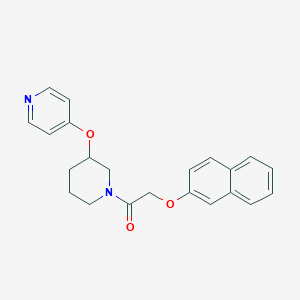

2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxy-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c25-22(16-26-20-8-7-17-4-1-2-5-18(17)14-20)24-13-3-6-21(15-24)27-19-9-11-23-12-10-19/h1-2,4-5,7-12,14,21H,3,6,13,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTUYQTYKUBRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2)OC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the naphthalene and pyridine derivatives, followed by their coupling with the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone include other naphthalene, pyridine, and piperidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its combination of the naphthalene, pyridine, and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound characterized by its unique structural composition, which includes a naphthalene moiety, a pyridine ring, and a piperidine ring. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2-naphthalen-2-yloxy-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |

| Molecular Formula | C22H22N2O3 |

| Molecular Weight | 362.43 g/mol |

| InChI Key | VXTUYQTYKUBRLB-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of naphthalene and pyridine derivatives followed by their coupling with the piperidine ring. Reaction conditions often require specific catalysts and solvents to achieve high yield and purity .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research indicates that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways associated with cell survival . In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines, making it a candidate for further development as an anticancer therapeutic .

The biological effects of this compound are attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular proliferation and apoptosis. For instance, it may act as an inhibitor of certain kinases or other enzymes critical for tumor growth and survival .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial effects of various naphthalene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated superior activity compared to standard antibiotics .

- Cancer Cell Line Study : In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated significant cytotoxicity and induced apoptosis at lower concentrations than conventional chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural complexity, combining features from naphthalene, pyridine, and piperidine derivatives. This combination potentially enhances its biological activity compared to simpler analogs.

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial, Anticancer |

| Naphthalene Derivative A | Moderate Antimicrobial |

| Piperidine Derivative B | Limited Anticancer Activity |

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone?

- Methodological Answer : Key steps include nucleophilic substitution (e.g., reacting 2-naphthol with propargyl bromide in DMF using K₂CO₃ as a base ) and Friedel-Crafts acylation to introduce the ethanone moiety (using acyl chlorides and Lewis acids like AlCl₃) . Purification via column chromatography with gradients of hexane/ethyl acetate is critical for isolating intermediates.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer : Use 1H/13C NMR to verify aromatic proton environments and piperidine/pyridine ring conformations . Mass spectrometry (HRMS) confirms molecular weight, while HPLC (with UV detection) identifies impurities ≥0.1% . Elemental analysis validates stoichiometric ratios (e.g., C, H, N content) .

Q. What toxicological parameters should be prioritized in preliminary safety assessments?

- Methodological Answer : Evaluate hepatic/renal effects via in vitro assays (e.g., hepatocyte viability) and in vivo models (rodent studies with oral/inhalation exposure) . Monitor systemic outcomes like body weight changes and hematological parameters (e.g., RBC/WBC counts) using protocols from ATSDR guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidin-1-yl ethanone intermediate?

- Methodological Answer : Optimize solvent polarity (DMF vs. THF) to enhance nucleophilicity of the oxyanion intermediate . Adjust catalyst loading (e.g., 1.2–1.5 equiv. of K₂CO₃) and monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) . Post-reaction quenching with ice improves product recovery .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals from naphthalene and pyridine rings . For ambiguous stereochemistry, use X-ray crystallography (as in Acta Crystallographica studies) . Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-calculated values .

Q. How to design a study investigating metabolic stability and degradation pathways?

- Methodological Answer : Conduct in vitro metabolic assays using liver microsomes or hepatocytes, with LC-MS/MS to identify phase I/II metabolites . Include controls (e.g., NADPH-free conditions) and time points (0–120 min) to track degradation kinetics. Refer to randomized block designs (split-split plots) for statistical rigor .

Q. What precautions mitigate risks during large-scale synthesis?

- Methodological Answer : Implement engineering controls (e.g., fume hoods for volatile intermediates like propargyl bromide) . Follow SDS guidelines for handling piperidine derivatives (e.g., PPE: nitrile gloves, goggles) . Quench reactive byproducts (e.g., AlCl₃ residues) with aqueous NaHCO₃ before disposal .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental solubility data?

- Methodological Answer : Reassess solvent parameters (e.g., logP, polarity) using Hansen solubility parameters. Validate experimentally via shake-flask method (saturated solutions analyzed by UV-vis) . Consider polymorphic forms (e.g., crystalline vs. amorphous) impacting solubility .

Experimental Design

Q. What controls are critical in biological activity assays (e.g., antimicrobial screening)?

- Methodological Answer : Include positive controls (e.g., chloramphenicol for bacteria, fluconazole for fungi) and vehicle controls (DMSO/saline) to isolate compound-specific effects . Use ≥3 replicates per concentration to assess dose-response trends. Standardize inoculum density (e.g., 0.5 McFarland standard) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.